(2,4,6-~2~H_3_)aniline
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Overview
Description
(2,4,6-~2~H_3_)aniline, also known as 2,4,6-trideuterioaniline, is a deuterated derivative of aniline. Aniline itself is an aromatic amine with the formula C6H5NH2. The deuterium atoms replace the hydrogen atoms at the 2, 4, and 6 positions on the benzene ring, making it a useful compound in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-~2~H_3_)aniline typically involves the deuteration of aniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-~2~H_3_)aniline undergoes various chemical reactions similar to those of aniline, including:
Oxidation: It can be oxidized to form nitroso compounds or quinone imines.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, occur at the ortho and para positions relative to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Produces nitrosoaniline or quinone imines.
Reduction: Converts nitroaniline to aniline.
Substitution: Forms halogenated anilines, nitroanilines, and sulfonated anilines.
Scientific Research Applications
(2,4,6-~2~H_3_)aniline is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated polymers and materials for specialized applications.
Mechanism of Action
The mechanism of action of (2,4,6-~2~H_3_)aniline involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is particularly useful in studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Aniline (C6H5NH2): The non-deuterated parent compound.
2,4,6-Tribromoaniline (C6H2Br3NH2): A halogenated derivative.
2,4,6-Trichloroaniline (C6H2Cl3NH2): Another halogenated derivative.
Uniqueness
(2,4,6-~2~H_3_)aniline is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, as well as the development of deuterated drugs with potentially improved properties.
Properties
Molecular Formula |
C6H7N |
---|---|
Molecular Weight |
96.14 g/mol |
IUPAC Name |
2,4,6-trideuterioaniline |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,4D,5D |
InChI Key |
PAYRUJLWNCNPSJ-NHPOFCFZSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])N)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N |
Origin of Product |
United States |
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